molecular formula C18H13N3O2 B14543572 3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-14-2

3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B14543572
CAS No.: 61963-14-2
M. Wt: 303.3 g/mol
InChI Key: PVXZZBKWFCCREI-UHFFFAOYSA-N
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Description

3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an imidazo[4,5-b]pyridine core fused with a phenoxyphenyl group, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents to couple aryl halides with phenylboronic acids .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxyphenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 3-(4-Methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
  • 3-(3-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Uniqueness

3-(3-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable scaffold for designing compounds with tailored biological activities and improved pharmacokinetic profiles .

Properties

CAS No.

61963-14-2

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

3-(3-phenoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C18H13N3O2/c22-18-20-16-10-5-11-19-17(16)21(18)13-6-4-9-15(12-13)23-14-7-2-1-3-8-14/h1-12H,(H,20,22)

InChI Key

PVXZZBKWFCCREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C4=C(C=CC=N4)NC3=O

Origin of Product

United States

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